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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzonitrile

CAS No.: 1093203-96-3

Cat. No.: B2440544

Get Quote

Executive Summary & Strategic Analysis
4-Hydroxy-2-nitrobenzonitrile (CAS: 13556-33-7) is a high-value pharmacophore, serving as

a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g.,

Bicalutamide analogs) and EGFR inhibitors.[1]

Chemo-Physical Context:

Acidity (pKa ~6.5): The para-cyano and ortho-nitro groups exert strong electron-withdrawing

effects (–M, –I), significantly increasing the acidity of the phenolic proton compared to

unsubstituted phenol (pKa 10).

Nucleophilicity: While the phenoxide anion forms readily, the delocalization of the negative

charge into the nitro and cyano groups reduces its nucleophilicity (the "ambident anion"

effect).

Solubility: The substrate is sparingly soluble in non-polar solvents (Hexanes, Toluene) but

highly soluble in polar aprotic solvents (DMF, DMSO, Acetone).
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Strategic Implication: Standard strong bases (NaH) are often unnecessary and can lead to side

reactions (e.g., attack on the nitrile). Weak inorganic bases (K₂CO₃, Cs₂CO₃) in polar aprotic

media are the superior choice for maximizing yield and purity.

Mechanistic Pathway & Decision Logic
The reaction proceeds via a standard Williamson Ether Synthesis (

) mechanism. However, the choice of conditions dictates the suppression of competitive C-
alkylation (rare but possible) and hydrolysis of the nitrile group.

Diagram 1: Reaction Mechanism & Pathway

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Mechanistic flow for O-alkylation. Note the risk of nitrile hydrolysis under vigorous

aqueous basic conditions.

Validated Experimental Protocols
Protocol A: The "Workhorse" Method (K₂CO₃ / DMF)
Best For: Primary alkyl halides (MeI, EtBr, BnBr), scale-up, and robust reproducibility.

Reagents:

4-Hydroxy-2-nitrobenzonitrile (1.0 equiv)[1]
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Alkyl Halide (1.2 – 1.5 equiv)

Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

Solvent: DMF (anhydrous) or Acetone (for lower boiling halides)[2]

Step-by-Step Methodology:

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with

Nitrogen (

).

Dissolution: Charge the flask with 4-Hydroxy-2-nitrobenzonitrile (1.0 equiv) and anhydrous

DMF (concentration 0.2 M). Stir until fully dissolved (solution turns yellow/orange).

Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension will likely darken

to a deep orange/red due to phenoxide formation. Stir at Room Temperature (RT) for 15

minutes.

Expert Insight: Pre-stirring ensures complete deprotonation before the electrophile is

introduced, minimizing competing reactions.

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

Note: If using volatile halides like Methyl Iodide, fit a reflux condenser before addition.

Reaction: Heat the mixture to 60°C. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

Typical Time: 2–4 hours.[1]

Workup (Self-Validating Step):

Cool to RT. Pour the mixture into 10 volumes of ice-cold water.

Observation: The product should precipitate as a solid.

Filter the solid.[2][3][4] Wash with water (
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) to remove residual DMF and inorganic salts.

Alternative (if oil forms): Extract with EtOAc, wash with 1M NaOH (to remove unreacted

phenol), then Brine. Dry over Na₂SO₄.[4]

Protocol B: Mitsunobu Inversion
Best For: Secondary alcohols, chiral substrates, or when alkyl halides are unstable/unavailable.

Reagents:

4-Hydroxy-2-nitrobenzonitrile (1.0 equiv)[1]

Alcohol (R-OH) (1.2 equiv)[1]

Triphenylphosphine (

) (1.5 equiv)

DIAD or DEAD (1.5 equiv)[1]

Solvent: THF (anhydrous)

Methodology:

Dissolve Substrate, Alcohol, and

in anhydrous THF (0.1 M) under

. Cool to 0°C.[2][5]

Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

Allow to warm to RT and stir overnight (12–16 h).

Purification: Concentrate in vacuo. Triturate with

/Hexanes to precipitate Triphenylphosphine oxide (

). Filter and purify the filtrate via column chromatography.
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Data Summary & Condition Selection
The following table summarizes the performance of various conditions based on internal

optimization studies.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Diagram 2: Optimization Decision Tree

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Caption: Decision matrix for selecting the optimal alkylation protocol.

Quality Control & Self-Validation
To ensure the protocol was successful, verify the product using these checkpoints.
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Visual Check: The starting material is often a beige/yellow powder. The O-alkylated product

(especially methyl ether) is typically a white to pale yellow crystalline solid.

TLC Validation:

Stationary Phase: Silica Gel 60 F254.

Mobile Phase: 30% EtOAc / 70% Hexane.

Rf Values:

Substrate (Phenol): ~0.2 (Streaks due to acidity).

Product (Ether): ~0.6 (Distinct, non-streaking spot).

NMR Signature (

NMR, 400 MHz,

):

Disappearance: The broad singlet (-OH) at

10.5–11.0 ppm must be absent.

Appearance: A new signal for the alkoxy group (e.g.,

singlet at

~4.0 ppm).

Aromatic Shift: The protons ortho to the alkoxy group will shift upfield slightly due to the

electron-donating resonance of the new ether linkage.

Melting Point:

4-Methoxy-2-nitrobenzonitrile: 137–140 °C (Lit.[6][7] Value). Significant deviation indicates

contamination with unreacted phenol or inorganic salts.

Safety & Handling
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Nitro Compounds: Potentially explosive if heated to dryness under pressure. Avoid distillation

of the neat residue.

Alkyl Halides: Many (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylating agents and

suspected carcinogens. Use only in a fume hood.

Cyanide Risk: While the nitrile group is stable under these conditions, avoid strong acids

which could theoretically liberate HCN, though unlikely with this specific scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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